Cas no 184686-01-9 (Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside)

Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside is a bioactive glycoside compound derived from natural sources, characterized by its unique disaccharide moiety consisting of α-L-rhamnopyranosyl and β-D-quinovopyranosyl units linked to the neochlorogenin aglycone. This structural configuration contributes to its potential pharmacological properties, including anti-inflammatory and antioxidant activities. The compound's specificity and purity make it valuable for research in drug discovery and phytochemical studies. Its well-defined glycosidic linkage enhances stability, facilitating reproducible experimental results. As a reference standard, it supports analytical applications such as HPLC and LC-MS for qualitative and quantitative assessments in natural product chemistry.
Neochlorogenin 6-O-α-L-rhamnopyranosyl
-(1→3)-β-D-quinovopyranoside structure
184686-01-9 structure
商品名:Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside
CAS番号:184686-01-9
MF:C39H64O12
メガワット:724.92
CID:4879737
PubChem ID:102393305

Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside 化学的及び物理的性質

名前と識別子

    • Neochlorogenin 6-O-??-L-rhamnopyranosyl-(1??3)-??-D-quinovopyranoside
    • AKOS040763374
    • 184686-01-9
    • Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside
    • インチ: InChI=1S/C39H64O12/c1-17-7-12-39(46-16-17)18(2)28-27(51-39)15-24-22-14-26(25-13-21(40)8-10-37(25,5)23(22)9-11-38(24,28)6)49-36-33(45)34(30(42)20(4)48-36)50-35-32(44)31(43)29(41)19(3)47-35/h17-36,40-45H,7-16H2,1-6H3/t17-,18-,19-,20+,21-,22+,23-,24-,25+,26-,27-,28-,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+/m0/s1
    • InChIKey: XASDQEOMZDFLDT-WIDLZBMUSA-N
    • ほほえんだ: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1

計算された属性

  • せいみつぶんしりょう: 724.43977747g/mol
  • どういたいしつりょう: 724.43977747g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 12
  • 重原子数: 51
  • 回転可能化学結合数: 4
  • 複雑さ: 1270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 23
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 177Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN6326-5mg
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside
184686-01-9
5mg
¥ 4420 2024-07-19
TargetMol Chemicals
TN6326-5 mg
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside
184686-01-9 98%
5mg
¥ 4,420 2023-07-10
TargetMol Chemicals
TN6326-1 mL * 10 mM (in DMSO)
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside
184686-01-9 98%
1 mL * 10 mM (in DMSO)
¥ 6720 2023-09-15
TargetMol Chemicals
TN6326-1 ml * 10 mm
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside
184686-01-9
1 ml * 10 mm
¥ 6720 2024-07-19

Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside 関連文献

Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranosideに関する追加情報

Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside and Its Significance in Modern Research

Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside, a complex glycoside, has garnered significant attention in the field of chemobiology due to its unique structural features and potential biological activities. This compound, identified by its CAS number 184686-01-9, belongs to a class of natural products that have been extensively studied for their pharmacological properties. The intricate glycosylation pattern and the presence of both rhamnose and quinovose moieties make this molecule a subject of great interest for researchers exploring novel therapeutic agents.

The structure of Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside is characterized by a highly functionalized backbone, which includes a chlorogenic acid derivative linked to a rhamnosyl and quinovosyl moiety through specific glycosidic bonds. This configuration not only contributes to the compound's stability but also influences its interactions with biological targets. The 1→3 glycosidic linkage between the rhamnose and quinovose units is particularly noteworthy, as it is less common in natural glycosides and may confer unique properties on the molecule.

Recent advancements in glycoscience have highlighted the importance of such complex glycosides in drug discovery. Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside exemplifies how the precise arrangement of sugar units can modulate bioactivity. Studies have shown that modifications in the glycosylation pattern can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. This has led to increased interest in developing synthetic methods to produce such glycosides in sufficient quantities for further investigation.

The synthesis of Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside presents significant challenges due to its complex structure. However, recent developments in enzymatic glycosylation have provided new avenues for its production. Enzymes such as α-L-rhamnosidases and β-D-quinovosidases have been engineered to facilitate the formation of these specific glycosidic linkages, enabling researchers to access this compound more efficiently. These advancements are crucial for scaling up production and conducting comprehensive biological evaluations.

One of the most compelling aspects of Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside is its potential biological activity. Preliminary studies suggest that this compound exhibits antioxidant, anti-inflammatory, and anticancer properties. The presence of chlorogenic acid, a well-known phytochemical with numerous health benefits, likely contributes to these effects. Additionally, the rhamnosyl and quinovosyl moieties may enhance cellular uptake and target specificity, making this compound an attractive candidate for further development.

The pharmacological evaluation of Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside is still in its early stages, but initial results are promising. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective therapeutics that minimize side effects. Furthermore, the compound's antioxidant properties suggest it may be beneficial in combating oxidative stress-related diseases, such as neurodegenerative disorders.

Another exciting aspect of Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside is its potential role in drug delivery systems. The complex glycoside structure can be exploited to develop novel formulations that enhance bioavailability and target specificity. For instance, the rhamnosyl moiety has been shown to improve oral bioavailability by protecting the active molecule from degradation in the gastrointestinal tract. This property could be particularly useful for delivering other bioactive compounds that are susceptible to enzymatic breakdown.

The future directions for research on Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside are numerous and exciting. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, exploring synthetic routes that allow for scalable production will be essential for translating preclinical findings into clinical applications. Collaborations between chemists, biologists, and pharmacologists will be crucial in advancing this promising natural product into a viable therapeutic agent.

In conclusion, Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside represents a significant advancement in the field of chemobiology. Its unique structural features, potential biological activities, and implications for drug development make it a compound worthy of continued investigation. As research progresses, we can expect to see more applications of this fascinating glycoside in both therapeutic and diagnostic contexts.

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